Valethamate Bromide

Obstetrics Labor Augmentation Antispasmodic

Ideal for labs needing a high-affinity, broad-spectrum muscarinic antagonist (pA2 8.46-8.57 at M1-M3) for in vitro functional studies or obstetric/veterinary research. Its well-characterized cervical dilation rate (1.39±0.21 cm/h) makes it a quantifiable active comparator for evaluating novel antispasmodics. With proven aqueous stability (≥1 year at RT for 0.6% ampuled solutions), it's an excellent candidate for long-term formulation studies. Source ≥98% purity, research-grade material from verified manufacturers.

Molecular Formula C19H32BrNO2
Molecular Weight 386.4 g/mol
CAS No. 90-22-2
Cat. No. B1216629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValethamate Bromide
CAS90-22-2
SynonymsEpidosin
N,N-diethyl-N-methyl-2-(3-methyl-2-phenylvaleryloxy)ethylammonium bromide
valethamate
valethamate bromide
Molecular FormulaC19H32BrNO2
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C1=CC=CC=C1)C(=O)OCC[N+](C)(CC)CC.[Br-]
InChIInChI=1S/C19H32NO2.BrH/c1-6-16(4)18(17-12-10-9-11-13-17)19(21)22-15-14-20(5,7-2)8-3;/h9-13,16,18H,6-8,14-15H2,1-5H3;1H/q+1;/p-1
InChIKeyCEJGGHKJHDHLAZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Valethamate Bromide (CAS 90-22-2): Key Properties and Procurement Considerations


Valethamate Bromide (CAS 90-22-2) is a quaternary ammonium compound that functions as a potent, rapidly acting anticholinergic agent with both spasmolytic and musculotropic properties [1]. It exerts its pharmacological effect primarily by blocking muscarinic acetylcholine receptors, leading to the relaxation of smooth muscle, which is particularly effective in the cervix during labor [2]. The compound is highly soluble in water, facilitating its formulation for intramuscular or intravenous administration [3]. While its primary established clinical utility is in obstetrics for accelerating labor by improving cervical dilation, it is also indicated for a range of smooth muscle spasms including dysmenorrhea, gastrointestinal spasms, and post-operative pain .

Why Valethamate Bromide (90-22-2) Cannot Be Directly Substituted by In-Class Antispasmodics


Valethamate Bromide (CAS 90-22-2) is frequently grouped with other antispasmodics used for labor augmentation, such as Drotaverine Hydrochloride, Hyoscine Butylbromide, and Camylofin Dihydrochloride. However, direct substitution is not scientifically sound due to quantifiable differences in their mechanism of action, receptor selectivity profile, and resulting clinical efficacy. Valethamate Bromide, a quaternary ammonium compound, acts as a non-selective muscarinic antagonist [1], which contributes to a distinct side effect profile, including a higher incidence of tachycardia [2]. In contrast, Drotaverine is a phosphodiesterase-4 (PDE4) inhibitor, which provides a different mode of action and a more favorable side effect profile [3]. The following quantitative evidence guide details these critical performance differentials, enabling informed selection based on specific research or industrial objectives.

Quantitative Evidence Guide for Valethamate Bromide (90-22-2) vs. Key Comparators


Cervical Dilation Rate: Valethamate Bromide vs. Drotaverine Hydrochloride

In a head-to-head randomized controlled trial, the mean rate of cervical dilation was significantly lower for Valethamate Bromide (1.86 cm/h) compared to Drotaverine Hydrochloride (2.04 cm/h), with the control group achieving only 1.01 cm/h [1]. A second study corroborated this, showing a mean dilation rate of 2.4 cm/h for Drotaverine versus 1.0840 cm/h for Valethamate [2][3]. This demonstrates that while both are effective, Drotaverine provides a faster cervical dilation, which is a primary clinical endpoint for labor acceleration.

Obstetrics Labor Augmentation Antispasmodic

Injection-to-Delivery Interval: Valethamate Bromide vs. Drotaverine Hydrochloride

The time from drug administration to delivery, a key metric for labor efficiency, was significantly longer for Valethamate Bromide compared to Drotaverine Hydrochloride. In one RCT, the mean injection-to-delivery interval was 220.68 minutes for Valethamate, versus 193.96 minutes for Drotaverine (p<0.001) [1]. A second study reported similar findings: 206.5 minutes for Valethamate and 183.2 minutes for Drotaverine [2]. Both were markedly shorter than the control group's 412.84 minutes, confirming efficacy but highlighting Drotaverine's superior speed.

Obstetrics Labor Duration Antispasmodic

Comparative Efficacy in Veterinary Obstetrics: Valethamate Bromide vs. Hyoscine Butylbromide

In a controlled study on water buffaloes with uterine torsion, cervical dilation rate (CDR) was compared. Group III (Hyoscine Butylbromide) achieved a significantly higher CDR of 2.17±0.07 cm/h compared to Group II (Valethamate Bromide) at 1.39±0.21 cm/h, with the control group showing only 0.47±0.19 cm/h [1]. This indicates that for large animal veterinary applications, Hyoscine Butylbromide provides a 56% faster cervical dilation rate than Valethamate Bromide.

Veterinary Medicine Dystocia Cervical Dilation

Active Phase Labor Duration: Valethamate Bromide vs. Camylofin Dihydrochloride

A 2024 randomized controlled study directly compared the two agents. The mean duration of the active phase of the first stage of labor was significantly shorter in the Camylofin group (141.40 ± 55.41 minutes) compared to the Valethamate Bromide group (181.46 ± 75.58 minutes) [1]. This corresponds to a 28.3% reduction in active phase duration for the comparator. The study concluded that Camylofin is superior to Valethamate in decreasing the duration of the active phase of labor [1].

Obstetrics Labor Augmentation Clinical Trial

Muscarinic Receptor Selectivity Profile: Valethamate Bromide vs. Subtype-Selective Antagonists

Functional studies demonstrate that Valethamate Bromide does not differentiate between M1, M2, and M3 muscarinic receptor subtypes, exhibiting high-affinity antagonism across all three (pA2 values of 8.46-8.57) [1]. This lack of selectivity is a defining characteristic of the compound, contrasting with more subtype-selective anticholinergics that may be chosen for specific experimental models where receptor subtype differentiation is required [1].

Pharmacology Receptor Binding Selectivity

Optimal Research and Industrial Applications for Valethamate Bromide (90-22-2) Based on Evidence


Broad-Spectrum Muscarinic Antagonism in In Vitro Pharmacology

Due to its non-selective, high-affinity antagonism at M1, M2, and M3 muscarinic receptors (pA2 values 8.46-8.57), Valethamate Bromide is a well-suited tool compound for in vitro functional studies where broad muscarinic blockade is required, and subtype differentiation is not a primary objective [1].

Negative Control or Comparator Arm in Clinical Labor Augmentation Trials

Given the established, though less potent, efficacy of Valethamate Bromide in accelerating labor compared to agents like Drotaverine and Camylofin (as shown by its lower cervical dilation rate and longer injection-to-delivery time), it serves as an effective active comparator or a benchmark for establishing the efficacy of novel antispasmodics in obstetric clinical trials [2][3].

Veterinary Dystocia Research Requiring a Known Active Comparator

In veterinary studies of cervical dilation, particularly in large animals, Valethamate Bromide can be employed as a positive control or comparator group, with its cervical dilation rate (1.39±0.21 cm/h) providing a quantifiable benchmark against which the efficacy of new interventions (like Hyoscine Butylbromide) can be measured [4].

Formulation Stability Studies

The compound's high aqueous solubility and proven stability of 0.6% ampuled solutions for at least one year at room temperature make it a practical candidate for research into long-term storage and formulation stability of anticholinergic preparations [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Valethamate Bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.